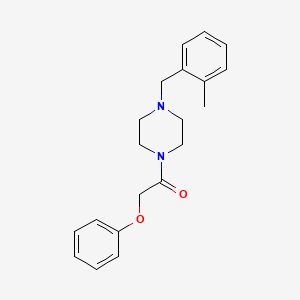
N-benzyl-4-(4-ethylphenyl)-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-4-(4-ethylphenyl)-1,3-thiazol-2-amine, also known as BET, is a chemical compound that has gained significant attention in scientific research. BET is a thiazole derivative that has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
作用機序
N-benzyl-4-(4-ethylphenyl)-1,3-thiazol-2-amine exerts its effects by binding to the acetylated lysine residues on histones, which are involved in the regulation of gene expression. N-benzyl-4-(4-ethylphenyl)-1,3-thiazol-2-amine binds to the bromodomain of the N-benzyl-4-(4-ethylphenyl)-1,3-thiazol-2-amine family of proteins, which prevents them from binding to acetylated histones. This results in the inhibition of gene expression, which can have various effects depending on the specific genes that are affected.
Biochemical and Physiological Effects
N-benzyl-4-(4-ethylphenyl)-1,3-thiazol-2-amine has been found to have various biochemical and physiological effects. In vitro studies have shown that N-benzyl-4-(4-ethylphenyl)-1,3-thiazol-2-amine has antimicrobial activity against various bacterial and fungal strains. N-benzyl-4-(4-ethylphenyl)-1,3-thiazol-2-amine has also been found to have anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. N-benzyl-4-(4-ethylphenyl)-1,3-thiazol-2-amine has anti-inflammatory effects, which have been investigated for their potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. N-benzyl-4-(4-ethylphenyl)-1,3-thiazol-2-amine has also been found to have an inhibitory effect on the growth and differentiation of adipocytes, which has implications for the treatment of obesity.
実験室実験の利点と制限
N-benzyl-4-(4-ethylphenyl)-1,3-thiazol-2-amine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of stability. N-benzyl-4-(4-ethylphenyl)-1,3-thiazol-2-amine is also relatively non-toxic, which makes it suitable for use in cell-based assays. However, one limitation of N-benzyl-4-(4-ethylphenyl)-1,3-thiazol-2-amine is that it has poor solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research involving N-benzyl-4-(4-ethylphenyl)-1,3-thiazol-2-amine. One area of interest is the development of N-benzyl-4-(4-ethylphenyl)-1,3-thiazol-2-amine inhibitors for the treatment of cancer and inflammatory diseases. Another area of interest is the use of N-benzyl-4-(4-ethylphenyl)-1,3-thiazol-2-amine as a probe for studying the binding of proteins to acetylated histones. N-benzyl-4-(4-ethylphenyl)-1,3-thiazol-2-amine may also have potential applications in the development of new antimicrobial agents. Finally, further research is needed to investigate the potential of N-benzyl-4-(4-ethylphenyl)-1,3-thiazol-2-amine for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Conclusion
In conclusion, N-benzyl-4-(4-ethylphenyl)-1,3-thiazol-2-amine is a chemical compound that has potential applications in various fields of scientific research. N-benzyl-4-(4-ethylphenyl)-1,3-thiazol-2-amine has been found to have antimicrobial, anticancer, and anti-inflammatory properties, and it has been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. N-benzyl-4-(4-ethylphenyl)-1,3-thiazol-2-amine has several advantages for lab experiments, but it also has limitations due to its poor solubility in aqueous solutions. Further research is needed to investigate the potential of N-benzyl-4-(4-ethylphenyl)-1,3-thiazol-2-amine in various scientific research applications.
合成法
The synthesis of N-benzyl-4-(4-ethylphenyl)-1,3-thiazol-2-amine involves the reaction of 4-ethylphenyl isothiocyanate with benzylamine in the presence of a base. The reaction results in the formation of N-benzyl-4-(4-ethylphenyl)-1,3-thiazol-2-amine as a yellow solid with a melting point of 107-109°C. The purity of the compound can be confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
科学的研究の応用
N-benzyl-4-(4-ethylphenyl)-1,3-thiazol-2-amine has shown potential in various scientific research applications. In medicinal chemistry, N-benzyl-4-(4-ethylphenyl)-1,3-thiazol-2-amine has been found to have antimicrobial, anticancer, and anti-inflammatory properties. N-benzyl-4-(4-ethylphenyl)-1,3-thiazol-2-amine has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In biochemistry, N-benzyl-4-(4-ethylphenyl)-1,3-thiazol-2-amine has been used as a probe to study the binding of proteins to acetylated histones. In pharmacology, N-benzyl-4-(4-ethylphenyl)-1,3-thiazol-2-amine has been found to have an inhibitory effect on the bromodomain and extraterminal (N-benzyl-4-(4-ethylphenyl)-1,3-thiazol-2-amine) family of proteins, which are involved in the regulation of gene expression.
特性
IUPAC Name |
N-benzyl-4-(4-ethylphenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2S/c1-2-14-8-10-16(11-9-14)17-13-21-18(20-17)19-12-15-6-4-3-5-7-15/h3-11,13H,2,12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGYISVNPMBMIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(2-benzoyl-4-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B5833875.png)




![N-ethyl-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-2-methylpropanamide](/img/structure/B5833913.png)

![2-(3-fluorophenyl)-1-[(4-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B5833930.png)

![4-[(3-methyl-4-nitrobenzoyl)amino]benzoic acid](/img/structure/B5833943.png)
![1-{4-[(2-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B5833955.png)
![3-methyl-N-(3-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)butanamide](/img/structure/B5833962.png)